2-Isopropoxyacetohydrazide hydrochloride
Overview
Description
Preparation Methods
The synthesis of 2-Isopropoxyacetohydrazide hydrochloride typically involves the reaction of an aldehyde with an azodicarboxylate . This reaction can be catalyzed by metals such as rhodium or copper, or initiated through non-metal-based methods like aerobic or photoorganocatalytic processes . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
2-Isopropoxyacetohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydrazide group into other functional groups.
Reduction: Reducing agents can be used to convert the compound into its corresponding hydrazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Isopropoxyacetohydrazide hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Isopropoxyacetohydrazide hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-Isopropoxyacetohydrazide hydrochloride can be compared with other similar compounds, such as:
Acetohydrazide: A simpler hydrazide compound with similar reactivity but lacking the isopropoxy group.
Isopropoxyacetohydrazide: The non-hydrochloride form of the compound, which may have different solubility and reactivity properties.
Other acyl hydrazides: Compounds with different acyl groups that can exhibit varying reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields of research and industry.
Properties
IUPAC Name |
2-propan-2-yloxyacetohydrazide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-4(2)9-3-5(8)7-6;/h4H,3,6H2,1-2H3,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFNBOVZLGGFNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(=O)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586386 | |
Record name | 2-[(Propan-2-yl)oxy]acetohydrazide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898747-67-6 | |
Record name | 2-[(Propan-2-yl)oxy]acetohydrazide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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